Cas no 84315-25-3 (5,7-Difluoro-1-indanone)

5,7-Difluoro-1-indanone is a fluorinated indanone derivative characterized by its distinct molecular structure, featuring fluorine substituents at the 5 and 7 positions. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of fluorine atoms enhances its reactivity and stability, making it suitable for selective functionalization and cross-coupling reactions. Its high purity and well-defined structure ensure consistent performance in research and industrial applications. The compound’s utility is further underscored by its role in constructing complex heterocyclic frameworks, contributing to its prominence in medicinal chemistry and material science.
5,7-Difluoro-1-indanone structure
5,7-Difluoro-1-indanone structure
Product Name:5,7-Difluoro-1-indanone
CAS No:84315-25-3
MF:C9H6F2O
MW:168.140149593353
MDL:MFCD09908161
CID:707190
PubChem ID:11789595
Update Time:2025-10-29

5,7-Difluoro-1-indanone Chemical and Physical Properties

Names and Identifiers

    • 5,7-Difluoro-1-indanone
    • 1H-Inden-1-one,5,7-difluoro-2,3-dihydro-
    • 5,7-difluoro-2,3-dihydro-1H-inden-1-one
    • 5,7-Difluoro-2,3-dihydroinden-1-one
    • 5,7-Difluoroindan-1-one
    • AB54726
    • DTXSID50472773
    • 5,7-difluoro-2,3-dihydro-1H-indene-1-one
    • MFCD09908161
    • A852393
    • SCHEMBL321647
    • J-516561
    • DS-14057
    • AC-23393
    • AKOS005063994
    • 5,7-Difluoro-1-indanone, 97%
    • 84315-25-3
    • AM1200
    • XWZGNWCKXLECBO-UHFFFAOYSA-N
    • SY110642
    • CS-W016043
    • 1H-Inden-1-one, 5,7-difluoro-2,3-dihydro-
    • FT-0660180
    • 5,7-Difluoro-2,3-dihydro-1H-inden-1-one (ACI)
    • MDL: MFCD09908161
    • Inchi: 1S/C9H6F2O/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4H,1-2H2
    • InChI Key: XWZGNWCKXLECBO-UHFFFAOYSA-N
    • SMILES: O=C1CCC2C1=C(C=C(C=2)F)F

Computed Properties

  • Exact Mass: 168.03900
  • Monoisotopic Mass: 168.03867113g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.362±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 80-84 °C
  • Boiling Point: 252.0±40.0 ºC (760 Torr),
  • Flash Point: 95.9±21.5 ºC,
  • Refractive Index: 1.537
  • Solubility: Almost insoluble (0.081 g/l) (25 º C),
  • Water Partition Coefficient: Sparingly soluble in water 0.081 g/L 25°C.
  • PSA: 17.07000
  • LogP: 2.09370
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

5,7-Difluoro-1-indanone Security Information

5,7-Difluoro-1-indanone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

5,7-Difluoro-1-indanone Pricemore >>

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5,7-Difluoro-1-indanone Production Method

Production Method 1

Reaction Conditions
Reference
Epoxidation with dioxiranes derived from 2-fluoro-2-substituted-1-tetralones and -1-indanones
Brown, David S.; et al, Tetrahedron, 1995, 51(12), 3587-606

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 -
Reference
Epoxidation with dioxiranes derived from 2-fluoro-2-substituted-1-tetralones and -1-indanones
Brown, David S.; et al, Tetrahedron, 1995, 51(12), 3587-606

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylammonium formate
2.1 Reagents: Water Solvents: Acetonitrile ;  5 min, rt → 120 °C; 0.5 h, 150 psi, 120 °C
3.1 Reagents: Chlorosulfonic acid ;  1 h, 0 °C
3.2 Reagents: Water
Reference
Efficient synthesis of halo indanones via chlorosulfonic acid mediated Friedel-Crafts cyclization of aryl propionic acids and their use in alkylation reactions
Sharma, Anil K.; et al, Tetrahedron, 2007, 63(2), 389-395

Production Method 4

Reaction Conditions
1.1 Solvents: Dichloromethane
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
3.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 -
Reference
Epoxidation with dioxiranes derived from 2-fluoro-2-substituted-1-tetralones and -1-indanones
Brown, David S.; et al, Tetrahedron, 1995, 51(12), 3587-606

Production Method 5

Reaction Conditions
1.1 Reagents: Chlorosulfonic acid ;  1 h, 0 °C
Reference
Chlorosulfonic acid
Prabhakaran, Prabu C.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-6

Production Method 6

Reaction Conditions
1.1 Reagents: Chlorosulfonic acid ;  1 h, 0 °C
1.2 Reagents: Water
Reference
Efficient synthesis of halo indanones via chlorosulfonic acid mediated Friedel-Crafts cyclization of aryl propionic acids and their use in alkylation reactions
Sharma, Anil K.; et al, Tetrahedron, 2007, 63(2), 389-395

Production Method 7

Reaction Conditions
1.1 Reagents: Water Solvents: Acetonitrile ;  5 min, rt → 120 °C; 0.5 h, 150 psi, 120 °C
2.1 Reagents: Chlorosulfonic acid ;  1 h, 0 °C
2.2 Reagents: Water
Reference
Efficient synthesis of halo indanones via chlorosulfonic acid mediated Friedel-Crafts cyclization of aryl propionic acids and their use in alkylation reactions
Sharma, Anil K.; et al, Tetrahedron, 2007, 63(2), 389-395

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 -
Reference
Epoxidation with dioxiranes derived from 2-fluoro-2-substituted-1-tetralones and -1-indanones
Brown, David S.; et al, Tetrahedron, 1995, 51(12), 3587-606

5,7-Difluoro-1-indanone Raw materials

5,7-Difluoro-1-indanone Preparation Products

5,7-Difluoro-1-indanone Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:84315-25-3)5,7-Difluoro-1-indanone
Order Number:A852393
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:40
Price ($):239.0
Email:sales@amadischem.com

Additional information on 5,7-Difluoro-1-indanone

5,7-Difluoro-1-indanone (CAS No. 84315-25-3): A Versatile Fluorinated Building Block in Modern Organic Synthesis

5,7-Difluoro-1-indanone (CAS 84315-25-3) is a fluorinated aromatic ketone gaining significant attention in pharmaceutical and materials science due to its unique structural features. The presence of two fluorine atoms at the 5- and 7-positions of the indanone scaffold enhances its reactivity and enables precise molecular modifications, making it a valuable intermediate for drug discovery and advanced material design. Researchers frequently search for "fluorinated indanone derivatives" or "CAS 84315-25-3 applications," reflecting its growing industrial relevance.

The compound's electron-withdrawing fluorine substituents influence its physicochemical properties, including improved metabolic stability and membrane permeability—critical factors in developing bioactive molecules. Recent studies highlight its role in synthesizing kinase inhibitors and GPCR modulators, addressing trending topics like "targeted cancer therapies" and "neurodegenerative disease treatment." Its crystalline form (often queried as "5,7-Difluoro-1-indanone solubility") exhibits moderate polarity, soluble in common organic solvents like DCM and THF.

In materials science, 84315-25-3 serves as a precursor for OLED emitters and liquid crystal compounds, aligning with searches for "fluorophores for display technology." The indanone core provides rigidity while fluorine atoms tune emission spectra—a hot topic in "energy-efficient lighting solutions." Patent analyses reveal increasing use in high-performance polymers, particularly for aerospace applications where thermal stability is paramount.

Synthetic protocols for 5,7-Difluoro-1-indanone typically involve Friedel-Crafts acylation of 1,3-difluorobenzene, followed by cyclization—a process frequently searched as "indanone synthesis optimization." Recent green chemistry advancements employ catalytic methods to improve yield (>85%) and reduce heavy metal waste, responding to "sustainable pharmaceutical manufacturing" trends. Analytical characterization via HPLC-MS and 19F-NMR (common queries include "CAS 84315-25-3 purity analysis") confirms >98% purity in commercial samples.

The safety profile of 5,7-Difluoro-1-indanone (addressed in searches like "84315-25-3 handling precautions") shows low acute toxicity (LD50 >2000 mg/kg oral, rat), though standard lab practices for fluorinated compounds are recommended. Its environmental persistence is moderate (predicted logP 2.1), with biodegradation studies being an emerging research area under "eco-friendly fluorochemicals."

Market analysts note rising demand for 84315-25-3, driven by its utility in PET radiotracers (linked to "molecular imaging probes" searches) and agrochemical intermediates. Custom synthesis inquiries often specify "5,7-Difluoro-1-indanone scale-up" or "derivatization services," reflecting its transition from research-scale to commercial applications. Regulatory compliance (e.g., REACH registration) ensures global supply chain stability for this specialty chemical.

Future directions include exploring its chiral variants (searched as "enantioselective indanone synthesis") for asymmetric catalysis and investigating metal-organic frameworks (MOFs) incorporating fluorinated linkers. As 84315-25-3 continues bridging academic research and industrial innovation, its multidisciplinary applications cement its status as a high-value fluorinated building block in 21st-century chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:84315-25-3)5,7-Difluoro-1-indanone
A852393
Purity:99%
Quantity:25g
Price ($):239.0
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